molecular formula C8H10N6O2S B8538757 4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-benzenesulfonamide

4-(5-Amino-1H-[1,2,4]triazol-3-ylamino)-benzenesulfonamide

Cat. No. B8538757
M. Wt: 254.27 g/mol
InChI Key: DWQUNFLXOBOSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07902239B2

Procedure details

To a solution of 4-(3-cyano-2-phenyl-isoureido)-benzenesulfonamide (1.35 mmol) in THF (5 ml), was added a solution of hydrazine monohydrate (2 mmol; 1.5 equivalents). The solution was stirred at 70° C. for 16 hours. The reaction mixture was allowed to cool to room temperature. A white solid precipitated out. It was removed by filtration and was washed with ethanol to afford the title compound (300 mg; 87% yield). 1H NMR (400 MHz, DMSO-d6) 5.95-6.00 (2H, s), 7.00-7.05 (2H, s), 7.55-7.65 (4H, m), 9.15-9.20 (1H, s); MS (ES+) m/e=255
Name
4-(3-cyano-2-phenyl-isoureido)-benzenesulfonamide
Quantity
1.35 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]([N:3]=[C:4](OC1C=CC=CC=1)[NH:5][C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH2:15])(=O)=[O:13])=[CH:8][CH:7]=1)#[N:2].[OH2:23].[NH2:24][NH2:25]>C1COCC1>[NH2:2][C:1]1[NH:25][N:24]=[C:4]([NH:5][C:6]2[CH:7]=[CH:8][C:9]([S:12]([NH2:15])(=[O:13])=[O:23])=[CH:10][CH:11]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
4-(3-cyano-2-phenyl-isoureido)-benzenesulfonamide
Quantity
1.35 mmol
Type
reactant
Smiles
C(#N)N=C(NC1=CC=C(C=C1)S(=O)(=O)N)OC1=CC=CC=C1
Name
Quantity
2 mmol
Type
reactant
Smiles
O.NN
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 70° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
A white solid precipitated out
CUSTOM
Type
CUSTOM
Details
It was removed by filtration
WASH
Type
WASH
Details
was washed with ethanol

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NC(=NN1)NC1=CC=C(C=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.